molecular formula C20H23N5O B2630442 3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384372-67-2

3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2630442
CAS No.: 384372-67-2
M. Wt: 349.438
InChI Key: FCBWSZQDQYVMJC-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of pyrido[1,2-a]benzimidazole derivatives, which are frequently investigated for their potential biological activities. Compounds featuring the morpholine moiety, like this one, are commonly explored as inhibitors of key enzymatic pathways involved in disease progression . Specifically, morpholine-containing molecules are prominently featured in the development of dual PI3K/mTOR inhibitors, which are a key focus in targeted cancer therapy due to the role of this signaling pathway in cell proliferation, survival, and metabolism . The inhibition of this pathway can lead to reduced tumor growth and the induction of apoptosis (programmed cell death) . Furthermore, related chemical structures have been identified as inhibitors of other targets, such as CD73 (ecto-5'-nucleotidase) . CD73 is an enzyme that plays a critical role in the production of extracellular adenosine, which can suppress immune responses in the tumor microenvironment; thus, its inhibition is a promising strategy in immuno-oncology . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and mechanism-of-action studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-15-13-19(22-7-4-8-24-9-11-26-12-10-24)25-18-6-3-2-5-17(18)23-20(25)16(15)14-21/h2-3,5-6,13,22H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBWSZQDQYVMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrido[1,2-a]benzimidazole class, which has been associated with various therapeutic effects, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C17H22N4O
Molecular Weight 302.39 g/mol
IUPAC Name This compound
Structural Features Pyrido[1,2-a]benzimidazole core with a morpholine side chain

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the morpholine moiety enhances solubility and may facilitate interactions with biological membranes.

Antitumor Activity

Research indicates that compounds within the pyrido[1,2-a]benzimidazole class exhibit antitumor properties . For instance, studies have shown that derivatives of this class can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. The specific activity against various cancer cell lines demonstrates the potential for developing targeted therapies.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the core structure significantly influence biological activity. For example:

Modification Effect on Activity
Substitution on the benzene ringEnhances selectivity and potency against cancer cells
Variation in side chain lengthAffects solubility and cellular uptake
Presence of electron-withdrawing groupsCorrelates with increased cytotoxicity

Case Studies

Several case studies have explored the efficacy of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
  • Antitubercular Properties : A related compound from the same class was reported to show potent activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of existing treatments. This suggests that structural analogs could lead to new therapies for tuberculosis.
  • Cytotoxicity Studies : Cytotoxicity assays using Vero cell lines indicated that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrido-benzimidazole derivatives and other nitrogen-rich heterocycles, focusing on substituent effects, synthesis, and biological activity.

Structural and Functional Group Variations

  • Target Compound: The 3-methyl group and 3-morpholin-4-ylpropylamino side chain at position 1 distinguish this molecule.
  • Compound 3i (2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile): Features a 4-fluorobenzyl substituent at position 2.
  • Compound 3v (2-Benzyl-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile) : Contains a simple benzyl group, yielding a high synthetic purity (90%) but lower polarity compared to morpholine-containing analogs .
  • 3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile : The trimethoxyphenyl group increases solubility and fluorescence, suggesting utility in molecular imaging .

Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties Reference
Target Compound 3-Methyl, 1-(3-morpholinylpropylamino) C21H23N5O 369.45* High polarity, moderate solubility
3i 2-(4-Fluorobenzyl) C20H14FN3O 332.12 TB/MDR activity
3v 2-Benzyl C19H14N3O 300.11 High synthetic yield (90%)
3-Methyl-1-(trimethoxyphenyl) derivative 1-(3,4,5-Trimethoxyphenyl) C23H20N4O3 406.43 Fluorescence, high solubility

*Molecular weight estimated based on structural analogs.

Key Findings

Substituent Impact : Electron-withdrawing groups (e.g., fluorine in 3i) enhance bioactivity, while polar groups (e.g., morpholine) improve solubility but may reduce membrane permeability .

Synthetic Efficiency : One-pot reactions and regioselective cyclization methods enable scalable production of complex heterocycles .

Therapeutic Limitations : While active against TB/MDR strains, pyrido-benzimidazole derivatives generally underperform compared to first-line antibiotics, necessitating further optimization .

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile?

A one-pot multicomponent reaction strategy is effective for synthesizing pyrido[1,2-a]benzimidazole derivatives. For example, combining heterocyclic ketene aminals, aldehydes, and nitrile-containing precursors in a solvent like DMF under reflux (120°C) can yield the target compound. Isolation is simplified by precipitation from the reaction medium, avoiding complex purification . For functionalization, azide-alkyne cycloaddition or nucleophilic substitution (e.g., with morpholinopropylamine) can introduce side chains. Reaction progress should be monitored via TLC, and purification achieved via flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon骨架. For example, aromatic protons appear at δ 7.2–7.5 ppm, while nitrile carbons resonate near δ 111–115 ppm .
  • IR Spectroscopy : Detect functional groups (e.g., nitrile: ~2230 cm⁻¹, azide: ~2139 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M]+ calculated vs. observed deviations <1 ppm) .

Q. What purification methods are suitable post-synthesis?

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 0–25% ethyl acetate in cyclohexane) to isolate the product with >85% yield .
  • Recrystallization : Ethanol/DMF mixtures (3:1) effectively remove impurities for crystalline products .

Q. How can reaction progress be monitored efficiently?

  • Thin-Layer Chromatography (TLC) : Use silica plates with UV visualization. For example, a cyclohexane/ethyl acetate (2:1) system gives an Rf ≈ 0.58 for nitrile intermediates .
  • In-situ IR : Track azide or nitrile peaks to confirm intermediate formation .

Q. What are common impurities, and how are they detected?

  • Unreacted Starting Materials : Identified via TLC spots at lower Rf values.
  • Byproducts : Detectable via HRMS (e.g., m/z 238 [M]+ for azide intermediates) or 13C NMR anomalies (e.g., unexpected carbonyl signals) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways. For instance, ICReDD’s approach combines computational screening of reaction parameters (solvent, catalyst) with experimental validation, reducing optimization time by 40–60% . Machine learning models trained on reaction databases can also suggest optimal molar ratios (e.g., 7.5 equiv of azido(trimethyl)silane for high-yield azide formation) .

Q. How to resolve contradictions in reaction yield data during scale-up?

  • Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, solvent polarity). For example, a central composite design revealed that trifluoroacetic acid (10 equiv) is essential for azide stability at 50°C .
  • Sensitivity Analysis : Quantify the impact of variables like stirring rate or heating uniformity using ANOVA .

Q. What advanced strategies improve regioselectivity in functionalization?

  • Directed Metalation : Employ directing groups (e.g., morpholine) to control substitution sites .
  • Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics (e.g., 30-minute cycles vs. 16-hour conventional heating) .

Q. How to interpret conflicting spectroscopic data (e.g., NMR vs. MS)?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • Isotopic Labeling : Use 15N-labeled reagents to trace nitrogen environments in MS/MS fragmentation .
  • Computational Validation : Compare experimental IR/NMR with simulated spectra from Gaussian software .

Q. How to design a reactor for continuous synthesis of this compound?

  • Microfluidic Systems : Enable precise control of residence time and temperature gradients, improving yield by 15–20% compared to batch reactors .
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts during continuous flow .

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